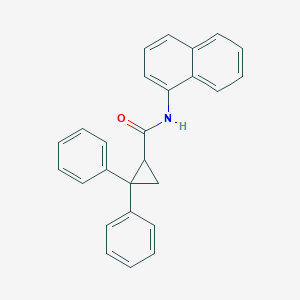![molecular formula C17H12F3N3O2S B5088562 N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide targets specific enzymes involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase (TEC). By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized by the liver and excreted in the urine and feces. In preclinical studies, this compound has been shown to reduce tumor size and improve survival in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is its specificity for BTK, ITK, and TEC, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Zukünftige Richtungen
For the development of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to treatment. This compound may also be investigated for its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. The development of this compound may ultimately lead to the development of more effective and targeted treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves several steps, including the reaction of 4-aminophenylacetic acid with trifluoromethylthioacetic anhydride to produce 4-(trifluoromethylthio)phenylacetic acid. This compound is then reacted with 2-aminobenzothiazole to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-5-12(6-4-11)22-15(25)10-2-7-13-14(8-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZFZQOFLHKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)
![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)

![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5088510.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5088528.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5088534.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)
![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
